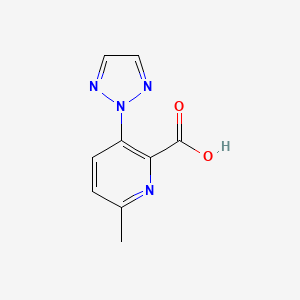
6-methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid
Cat. No. B8705760
M. Wt: 204.19 g/mol
InChI Key: HYMIXLCBOZRYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09447117B2
Procedure details


To a solution of the title compound of Step A (730 mg, 4 mmol) in EtOH (10 mL) was added 4 N NaOH (1 mL, 4 mmol). The mixture was heated at 100° C. for 24 h. The reaction mixture was concentrated in vacuo to a white solid which was used without further purification in subsequent steps. MS (ESI) mass calcd. for C9H8N4O2, 204.1. m/z found 205.1 [M+H]+.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=C(C#N)[C:5]([N:10]2[N:14]=[CH:13][CH:12]=[N:11]2)=[CH:4][CH:3]=1.[OH-:15].[Na+].[CH3:17][CH2:18][OH:19]>>[CH3:1][C:2]1[N:7]=[C:17]([C:18]([OH:15])=[O:19])[C:5]([N:10]2[N:14]=[CH:13][CH:12]=[N:11]2)=[CH:4][CH:3]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
730 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C(=N1)C#N)N1N=CC=N1
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated in vacuo to a white solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was used without further purification in subsequent steps
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=CC=C(C(=N1)C(=O)O)N1N=CC=N1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
